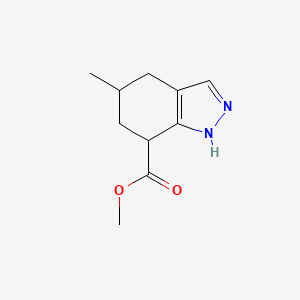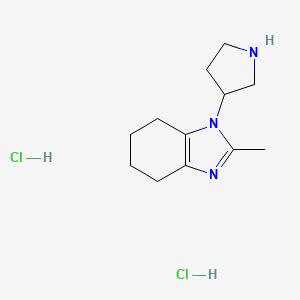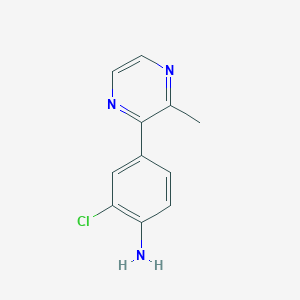
2-Chloro-4-(3-methylpyrazin-2-yl)aniline
説明
“2-Chloro-4-(3-methylpyrazin-2-yl)aniline” is a chemical compound with the molecular formula C11H10ClN3. It has a molecular weight of 219.67 . This compound is used for research purposes .
Synthesis Analysis
The synthesis of “2-Chloro-4-(3-methylpyrazin-2-yl)aniline” involves a reaction with (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium acetate in tetrahydrofuran, water, and toluene at 100℃ for 15 hours . The reaction mixture is then diluted with water, extracted with dichloromethane, and the organic layers are combined, washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated. The crude mixture is purified by silica gel column chromatography to afford the desired product .科学的研究の応用
Antimicrobial and Antifungal Applications
2-Chloro-4-(3-methylpyrazin-2-yl)aniline: is a compound that can be utilized in the development of new antimicrobial and antifungal agents. The pyrazine moiety is known to exhibit antimicrobial properties , which can be harnessed to create drugs that target a variety of infectious diseases caused by bacteria and fungi.
Anticancer Agents
The diazine scaffold, which is part of the compound’s structure, is a common feature in many anticancer drugs. Research has shown that derivatives of diazine, including those with a pyrazine ring, have been effective against various types of cancer cells . This compound could serve as a starting point for the synthesis of novel anticancer medications.
Cardiovascular Therapeutics
Compounds containing the pyrazine ring have been associated with cardiovascular benefits, including antihypertensive effects . 2-Chloro-4-(3-methylpyrazin-2-yl)aniline could be explored for its potential use in treating cardiovascular diseases, leveraging its structural properties to modulate blood pressure and heart function.
Anti-Inflammatory and Analgesic Activities
The pyrazine derivatives are also known for their anti-inflammatory and analgesic activities . This suggests that 2-Chloro-4-(3-methylpyrazin-2-yl)aniline could be used in the development of new pain relief drugs that reduce inflammation and alleviate pain.
Antidiabetic Applications
Pyrazine compounds have been investigated for their role as antidiabetic agents. They can act as DPP-IV inhibitors, which are a class of medications used to treat type 2 diabetes . The compound could be a candidate for creating new drugs that help manage blood sugar levels.
Neuroprotective Effects
Research into pyrazine derivatives has indicated potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases . 2-Chloro-4-(3-methylpyrazin-2-yl)aniline might be valuable in synthesizing compounds that protect nerve cells from damage or degeneration.
Safety And Hazards
The safety data sheet for “2-Chloro-4-(3-methylpyrazin-2-yl)aniline” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled. It should be handled with care, using protective equipment, and stored in a well-ventilated place .
特性
IUPAC Name |
2-chloro-4-(3-methylpyrazin-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3/c1-7-11(15-5-4-14-7)8-2-3-10(13)9(12)6-8/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKIJODCBPATHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C2=CC(=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(3-methylpyrazin-2-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



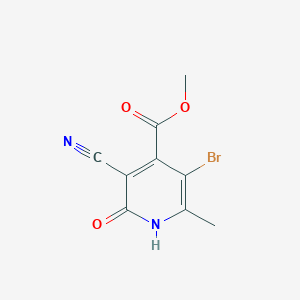
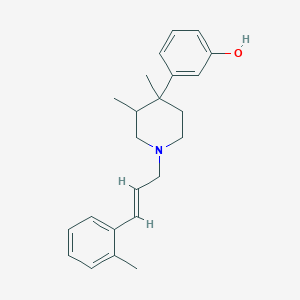
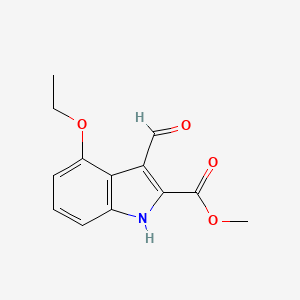
![2,2,2-Trideuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1433657.png)
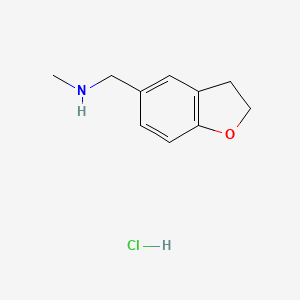
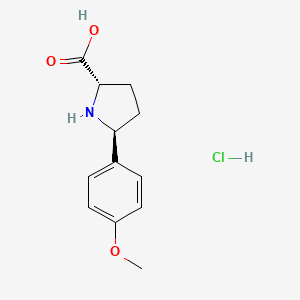


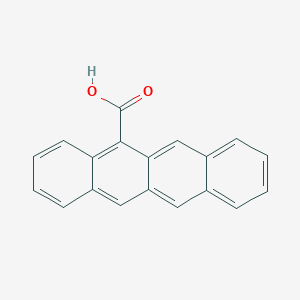
![2-Methylpropanoic acid 2-[3-(diisopropylamino)-1-phenylpropyl]-4-formylphenyl ester](/img/structure/B1433667.png)
![{4-[(3-Methylphenyl)methoxy]phenyl}methanamine hydrochloride](/img/structure/B1433669.png)

